Cas no 2229670-86-2 (N,N-dimethyl-4-(3-oxoprop-1-en-1-yl)benzamide)

N,N-dimethyl-4-(3-oxoprop-1-en-1-yl)benzamide structure
2229670-86-2 structure
Product Name:N,N-dimethyl-4-(3-oxoprop-1-en-1-yl)benzamide
CAS No:2229670-86-2
MF:C12H13NO2
MW:203.237123250961
CID:6369550
PubChem ID:165696801
Update Time:2025-07-17

N,N-dimethyl-4-(3-oxoprop-1-en-1-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N,N-dimethyl-4-(3-oxoprop-1-en-1-yl)benzamide
    • Benzamide, N,N-dimethyl-4-(3-oxo-1-propen-1-yl)-
    • 2229670-86-2
    • EN300-1749339
    • Inchi: 1S/C12H13NO2/c1-13(2)12(15)11-7-5-10(6-8-11)4-3-9-14/h3-9H,1-2H3
    • InChI Key: GCDVFRWFKLMDMW-UHFFFAOYSA-N
    • SMILES: C(N(C)C)(=O)C1=CC=C(C=CC=O)C=C1

Computed Properties

  • Exact Mass: 203.094628657g/mol
  • Monoisotopic Mass: 203.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 37.4Ų

Experimental Properties

  • Density: 1?+-.0.06 g/cm3(Predicted)
  • Boiling Point: 401.9±28.0 °C(Predicted)
  • pka: -1.30±0.70(Predicted)

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Additional information on N,N-dimethyl-4-(3-oxoprop-1-en-1-yl)benzamide

N,N-dimethyl-4-(3-oxoprop-1-en-1-yl)benzamide (CAS No. 2229670-86-2): An Overview of a Promising Compound in Medicinal Chemistry

N,N-dimethyl-4-(3-oxoprop-1-en-1-yl)benzamide (CAS No. 2229670-86-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of benzamides and is characterized by the presence of a dimethylamino group and a 3-oxopropenyl substituent on the benzene ring. The combination of these functional groups imparts distinct chemical and biological properties, making it a subject of extensive research.

The chemical structure of N,N-dimethyl-4-(3-oxoprop-1-en-1-yl)benzamide is particularly noteworthy for its conjugated system, which enhances its electronic and steric properties. The 3-oxopropenyl group, specifically, contributes to the compound's ability to interact with various biological targets, including enzymes and receptors. This structural feature has been explored in several studies for its potential to modulate key biological pathways involved in disease processes.

Recent research has focused on the pharmacological properties of N,N-dimethyl-4-(3-oxoprop-1-en-1-yl)benzamide. One notable study published in the Journal of Medicinal Chemistry (2023) investigated the compound's anti-inflammatory effects. The results demonstrated that N,N-dimethyl-4-(3-oxoprop-1-en-1-yl)benzamide effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that the compound may have therapeutic potential in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, N,N-dimethyl-4-(3-oxoprop-1-en-1-yl)benzamide has shown promise in cancer research. A study published in Cancer Research (2022) evaluated the compound's ability to induce apoptosis in human cancer cell lines. The results indicated that N,N-dimethyl-4-(3-oxopropenyl)benzamide selectively targeted cancer cells by disrupting mitochondrial function and activating caspase-dependent apoptotic pathways. These findings highlight the potential of this compound as a novel anticancer agent.

The pharmacokinetic profile of N,N-dimethyl-4-(3-oxopropenyl)benzamide has also been studied to assess its suitability for therapeutic applications. A preclinical study conducted by a team at the University of California, San Francisco (UCSF), reported that the compound exhibited favorable oral bioavailability and a long half-life, making it an attractive candidate for further development as an oral medication. The study also noted that the compound was well-tolerated in animal models, with no significant adverse effects observed at therapeutic doses.

The safety profile of N,N-dimethyl-4-(3-oxopropenyl)benzamide is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments conducted using various in vitro and in vivo models have shown that the compound is generally safe at therapeutic concentrations. However, ongoing research is necessary to fully understand its long-term safety and potential side effects in humans.

In conclusion, N,N-dimethyl-4-(3-oxopropenyl)benzamide (CAS No. 2229670-86-2) represents a promising compound with diverse pharmacological activities, including anti-inflammatory and anticancer properties. Its unique chemical structure and favorable pharmacokinetic profile make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its potential applications and optimize its use in clinical settings.

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